3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea
CAS No.:
Cat. No.: VC17691226
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5O |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 1-amino-3-(3-imidazol-1-ylpropyl)urea |
| Standard InChI | InChI=1S/C7H13N5O/c8-11-7(13)10-2-1-4-12-5-3-9-6-12/h3,5-6H,1-2,4,8H2,(H2,10,11,13) |
| Standard InChI Key | WOUBOZRCMHNCTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=N1)CCCNC(=O)NN |
Introduction
Chemical Identity and Structural Features
3-Amino-1-[3-(1H-imidazol-1-yl)propyl]urea (IUPAC name: 1-amino-3-(3-imidazol-1-ylpropyl)urea) features a urea backbone () substituted with a 3-(1H-imidazol-1-yl)propyl chain. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers electron-rich characteristics and metal-coordination potential. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.21 g/mol |
| SMILES | C1=CN(C=N1)CCCNC(=O)NN |
| InChIKey | WOUBOZRCMHNCTF-UHFFFAOYSA-N |
| Solubility (Predicted) | Moderate in polar solvents |
The compound’s crystal structure remains uncharacterized experimentally, but analogous imidazole-urea hybrids crystallize in triclinic systems with unit cell parameters such as , , and . Computational models predict a similar lattice arrangement for this derivative, stabilized by hydrogen bonds between urea NH groups and imidazole nitrogens.
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea typically involves a multi-step sequence starting from propargylamine derivatives and isocyanates. A base-mediated cyclization strategy, analogous to methods reported for imidazolidin-2-ones , provides a plausible pathway:
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Propargylamine Formation: Reaction of 2-methylbut-3-yn-2-amine with benzyl halides yields -benzylpropargylamines.
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Urea Coupling: Treatment with phenyl isocyanate in the presence of a base like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates urea bond formation .
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Imidazole Introduction: Copper-catalyzed cyclization or nucleophilic substitution installs the imidazole moiety at the propyl chain terminus.
Optimal conditions involve dichloromethane or THF solvents, room temperature, and short reaction times (≤1 h), achieving yields up to 62% for related imidazolinones .
Spectroscopic Characterization
Experimental data for the title compound remain sparse, but comparable urea-imidazole hybrids exhibit:
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-NMR: Resonances at 8.19 (urea NH), 7.25–7.03 (imidazole protons), and 1.54 ppm (methyl groups).
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IR Spectroscopy: Stretching vibrations at 3320 cm (N–H), 1660 cm (C=O), and 1550 cm (C=N) .
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Mass Spectrometry: ESI-HRMS shows a sodium adduct at 239.1158 .
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict bond lengths and angles within 2% of experimental X-ray data for analogous compounds, validating computational models .
Computational Insights and Physicochemical Properties
Molecular Geometry and Electronic Structure
DFT optimizations reveal a planar urea group () and a gauche conformation for the propyl linker, minimizing steric clashes between the imidazole ring and urea NH groups. The HOMO () localizes on the imidazole π-system, while the LUMO () resides on the urea carbonyl, suggesting charge-transfer potential .
Solvent Effects
Onsager continuum models indicate a 12% reduction in total energy when moving from cyclohexane () to water (), highlighting stabilization in polar media. The dipole moment increases linearly with solvent polarity, reaching 8.92 D in water .
Thermodynamic Properties
Calculated thermodynamic parameters at 298 K include:
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These values align with experimental data for urea derivatives, confirming thermal stability up to 200°C.
Biological Activity and Mechanistic Perspectives
Enzyme Inhibition
The imidazole ring’s ability to coordinate transition metals (e.g., Zn) and form hydrogen bonds positions this compound as a potential enzyme inhibitor. Molecular docking studies predict strong binding () to carbonic anhydrase II, a target in glaucoma therapy.
Applications in Medicinal Chemistry
Drug Design
The compound serves as a versatile pharmacophore:
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Anticancer Agents: Urea derivatives inhibit histone deacetylases (HDACs) at micromolar concentrations.
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Antifungal Therapy: Imidazole coordination disrupts fungal cytochrome P450 enzymes .
Materials Science
Nonlinear optical (NLO) calculations reveal a first hyperpolarizability () 3× greater than urea, suggesting utility in photonic devices .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Crystallographic Studies: Resolving X-ray structures to validate computational models.
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Biological Screening: Evaluating in vitro activity against neglected tropical diseases.
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